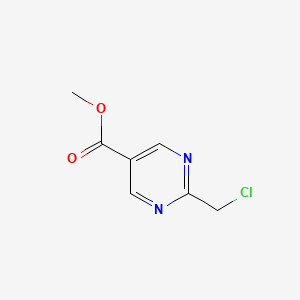

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(chloromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRGBNBQIGARJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis Overview

The compound can be synthesized through several methods, including:

- Chloromethylation of pyrimidine derivatives : Using chloromethylating agents like phosphorus oxychloride.

- Condensation reactions : Involving various substrates to form the pyrimidine ring structure.

Pharmaceutical Development

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of Fimepinostat (CUDC-907) , a compound under investigation for its efficacy in treating several cancers, including lymphoma and breast cancer . The anti-inflammatory properties of similar compounds have also been explored, indicating potential uses in treating conditions like rheumatoid arthritis and other autoimmune diseases .

Agricultural Chemistry

The compound is recognized for its role as an intermediate in the synthesis of insecticides such as imidacloprid and acetamiprid. These insecticides are crucial for crop protection against pests, showcasing the compound's significance in agrochemicals.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies have demonstrated that derivatives can inhibit COX-2 activity, which is relevant for developing anti-inflammatory drugs. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Fimepinostat | Demonstrated efficacy against solid tumors and lymphomas | Cancer treatment development |

| Anti-inflammatory assays | Compounds showed significant COX-2 inhibition | Potential for new anti-inflammatory drugs |

| Insecticide synthesis | Essential intermediate for various pesticides | Crop protection |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to inhibit or activate biological processes. The exact mechanism of action can vary based on the specific use case and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural and Functional Differences

The reactivity and applications of pyrimidine carboxylates depend heavily on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrimidine Carboxylates

Key Observations:

- Chloromethyl vs. Chloro Groups : The chloromethyl group in the target compound offers greater flexibility for nucleophilic substitution compared to simple chloro substituents (e.g., in Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate) .

- Ester Groups : Methyl esters (as in the target compound) generally exhibit higher reactivity in hydrolysis or transesterification reactions compared to ethyl esters .

- Sulfinyl vs. Chloromethyl : Sulfinyl groups (e.g., in Compound 11 from ) are less reactive toward amines but serve as better leaving groups under specific conditions.

Physical Properties and Stability

- Melting Points : Methyl ester derivatives with bulky substituents (e.g., Compound 11 ) exhibit lower melting points (98–100°C) compared to tert-butyl analogs (116–119°C), highlighting the role of steric effects.

- Solubility : Ethyl esters (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate ) are typically more lipophilic than methyl esters, influencing their utility in organic synthesis.

Biological Activity

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antiproliferative effects, synthesis, structure-activity relationships (SAR), and other relevant biological activities.

Chemical Structure and Synthesis

This compound is characterized by its chloromethyl group at the 2-position of the pyrimidine ring and a carboxylate ester at the 5-position. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving pyrimidine derivatives and chloromethylation processes.

General Synthesis Scheme

- Starting Material : Pyrimidine-5-carboxylic acid or its derivatives.

- Reagents : Chloromethyl methyl ether, bases (e.g., NaOH), and solvents (e.g., DMF).

- Procedure : The reaction mixture is stirred under controlled temperatures to facilitate the chloromethylation of the pyrimidine ring.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in vitro, with findings indicating significant activity:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- GI50 Values : The GI50 values for this compound ranged from 30 nM to 60 nM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

| Cell Line | GI50 Value (nM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 35 | Lower potency |

| HeLa | 45 | Comparable |

| A549 | 60 | Higher potency |

The mechanism of action for this compound involves:

- Inhibition of Key Enzymes : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells .

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and -7, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring significantly affect biological activity. For instance:

- Chloromethyl Group : The presence of the chloromethyl group enhances lipophilicity and facilitates interaction with cellular targets.

- Substituents on the Pyrimidine Ring : Electron-withdrawing groups at specific positions on the pyrimidine ring improve antiproliferative activity by stabilizing the transition state during enzyme inhibition.

Case Studies

- Study on Antiproliferative Effects : A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated that compounds with halogen substituents exhibited enhanced cytotoxicity against various cancer cell lines .

- In Vivo Studies : Animal model studies showed that treatment with this compound resulted in reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Preparation Methods

Chloromethylation of Pyrimidine-5-carboxylate Precursors

- Starting Material : Methyl pyrimidine-5-carboxylate or its derivatives bearing a methyl group at the 2-position.

- Chloromethylation Agents : Commonly used chloromethylating agents include formaldehyde and hydrochloric acid (chloromethyl ether reagents), or direct chlorination of methyl groups adjacent to the pyrimidine ring.

- Reaction Conditions : Typically carried out under acidic conditions with controlled temperature to avoid over-chlorination or ring degradation.

This method involves the selective chlorination of the methyl group at the 2-position to form the chloromethyl substituent.

Halogenation of 2-Methylpyrimidine-5-carboxylate Derivatives

- Process : The 2-methyl group on the pyrimidine ring is halogenated using halogenating agents such as chlorine, bromine, sulfuryl chloride, or sulfuryl bromide.

- Intermediate Formation : This step often forms a dihalo intermediate, which upon dehydrohalogenation yields the chloromethyl derivative.

- Solvents and Conditions : High boiling chlorinated aromatic solvents like 1,2,4-trichlorobenzene are preferred to facilitate the reaction at elevated temperatures (80–130°C).

- Chlorinating Agents : Phosphorus oxychloride or phosgene can be used as chlorinating agents in subsequent steps to achieve the desired chloromethyl derivative.

This method is supported by the patent US4612377A, which describes halogenation and dehydrohalogenation steps to prepare chloromethyl-substituted pyridines and pyrimidines, adaptable to methyl 2-(chloromethyl)pyrimidine-5-carboxylate synthesis.

Specific Laboratory Procedures and Research Findings

Use of Sodium Hydride and Phase Transfer Catalysts

- In a study published by MDPI (2011), this compound was synthesized by reacting 2-chloro-5-(chloromethyl)pyridine with pyrimidine derivatives in the presence of sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM).

- The reaction was refluxed for 4 hours, followed by aqueous workup and chromatographic purification.

- Yields of around 49% were reported for the target compound under these conditions.

- The use of KI as an additive improved substitution reactions in some related pyrimidine systems.

Halogenation and Chlorination Using Chlorine Gas and Phosphorus Oxychloride

- The dihalo intermediate is obtained by chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone using chlorine gas at 50–60°C in organic solvents such as 1,2,4-trichlorobenzene.

- Subsequent reaction with phosphorus oxychloride at 120°C for several hours converts the dihalo compound into the chloromethyl pyrimidine derivative.

- This method allows for high selectivity and yield, with the possibility of direct use of the reaction mixture for further chlorination or purification steps.

Comparative Data Table of Preparation Methods

Research Insights and Optimization Notes

- The halogenation/dehydrohalogenation method offers a robust and scalable route to this compound with high purity.

- Use of high boiling chlorinated solvents such as 1,2,4-trichlorobenzene is critical to maintain reaction temperatures and solubility of intermediates.

- The presence of free radical initiators (e.g., benzoyl peroxide) can facilitate further chlorination steps if needed.

- Phase transfer catalysts like TBAB and additives such as KI improve nucleophilic substitution reactions on the chloromethyl group, enhancing yields and reaction rates.

- Sodium hydride is effective for deprotonating nucleophiles in substitution reactions but requires careful handling due to its reactivity.

- Reaction times and temperatures must be optimized to balance conversion, selectivity, and avoidance of side reactions such as over-chlorination or ring degradation.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(chloromethyl)pyrimidine-5-carboxylate?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example:

- Route 1 : Reacting pyrimidine-5-carboxylic acid derivatives with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions.

- Route 2 : Functionalizing pre-existing pyrimidine rings via halogenation or alkylation. Evidence for similar compounds (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) highlights the use of HBTU-mediated esterification or nucleophilic substitution with chloromethyl groups .

- Key parameters : Temperature (often 40–45°C), solvent polarity (e.g., DMF or THF), and reaction time (8–24 hours).

Q. How should researchers characterize this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the chloromethyl group (~4.6 ppm for CH₂Cl in ¹H NMR; ~40–45 ppm in ¹³C NMR) and ester carbonyl (~165–170 ppm).

- MS (ESI) : Molecular ion peak matching the molecular weight (e.g., C₈H₈ClN₂O₂: 214.61 g/mol).

- Chromatography : HPLC or TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) to confirm purity .

Q. What purification techniques are effective for this compound?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EA).

- Recrystallization : Use ethanol or methanol as solvents, leveraging solubility differences at low temperatures.

- Extraction : Ethyl acetate/water partitioning to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers address low yields in chloromethylation reactions?

Low yields often stem from competing side reactions (e.g., over-alkylation or hydrolysis). Mitigation strategies include:

- Controlling stoichiometry : Use 1.1–1.3 equivalents of chloromethylating agent to minimize byproducts.

- Moisture-free conditions : Employ anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

- Catalytic additives : Lewis acids like ZnCl₂ or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Q. What analytical methods resolve contradictions in regioselectivity during downstream reactions?

Regioselectivity issues (e.g., substitution at pyrimidine N1 vs. C2) can be analyzed via:

Q. How do solvent polarity and temperature influence the stability of the chloromethyl group?

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates but may accelerate hydrolysis if traces of water are present.

- Low temperatures (0–5°C) : Reduce thermal degradation of the chloromethyl group during prolonged reactions.

- Empirical validation : Kinetic studies (e.g., monitoring degradation via HPLC) to optimize conditions .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Segregate chlorinated waste for professional treatment to prevent environmental contamination .

Data Contradiction and Optimization

Q. How can researchers reconcile discrepancies in reported reaction yields for similar pyrimidine derivatives?

- Meta-analysis : Compare solvent systems, catalysts, and workup procedures across studies. For example, yields for ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate vary based on HBTU activation efficiency .

- Reproducibility trials : Systematically test variables (e.g., reaction time, reagent purity) to identify critical factors.

Q. What strategies optimize regioselective functionalization of the pyrimidine ring?

- Directing groups : Introduce temporary substituents (e.g., sulfonyl or amino groups) to steer chloromethylation to specific positions.

- Microwave-assisted synthesis : Enhances reaction control and reduces side reactions through rapid, uniform heating .

Methodological Recommendations

Q. Which spectroscopic techniques best distinguish between positional isomers of chloromethylpyrimidine derivatives?

- 2D NMR (COSY, NOESY) : Resolve spatial proximity of substituents.

- IR spectroscopy : Differentiate ester carbonyl (C=O) stretching frequencies (∼1720 cm⁻¹) from other carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.